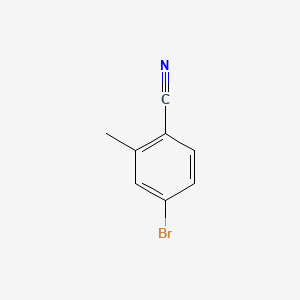

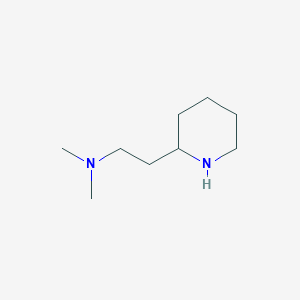

2-cyano-N-(pyridin-4-ylmethyl)acetamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-cyano-N-(pyridin-4-ylmethyl)acetamide and related derivatives often involves multicomponent reactions, highlighting the compound's versatility. A notable method involves the solvent-free cascade reactions of 2-cyanoacetamides with various ketones, leading to the efficient production of pyridin-2-ones bearing quaternary centers. This method emphasizes the use of green chemistry principles, such as the elimination of solvents and the application of one-pot reactions, to achieve high yields of targeted compounds with potential biological activity (Kong et al., 2020).

Molecular Structure Analysis

The molecular structure of 2-cyano-N-(pyridin-4-ylmethyl)acetamide derivatives has been elucidated through various spectroscopic techniques. Crystallographic studies reveal that these compounds typically crystallize in specific systems, with the molecular structure exhibiting planarity or near-planarity in certain fragments, indicating potential conjugation and electronic effects relevant to their reactivity and physical properties (Umezono & Okuno, 2015).

Chemical Reactions and Properties

2-Cyano-N-(pyridin-4-ylmethyl)acetamide participates in various chemical reactions, leading to the formation of diverse heterocyclic compounds. These reactions include cycloadditions, nucleophilic substitutions, and condensations, underscoring the compound's utility as a versatile building block in organic synthesis. The ability to undergo reactions with hydrazonoyl chlorides to afford aminopyrazoles and with benzylidenemalononitriles to yield bipyridines highlights its reactivity towards constructing complex molecular architectures (Dawood, Alsenoussi, & Ibrahim, 2011).

Aplicaciones Científicas De Investigación

Anticancer Activity

2-cyano-N-(pyridin-4-ylmethyl)acetamide derivatives have been synthesized and investigated for their potential anticancer activities. A study by Horishny, Arshad, and Matiychuk (2021) found that certain derivatives, specifically 2-cyano-N-(furan-2-ylmethyl)acetamides, showed potent and selective cytotoxic effects against leukemia cell lines, demonstrating their promise in cancer research and treatment (Horishny, Arshad, & Matiychuk, 2021).

Synthesis of Heterocyclic Derivatives

The compound has been used as a precursor in the synthesis of various heterocyclic derivatives. Dawood, Alsenoussi, and Ibrahim (2011) explored its reaction with hydrazonoyl chlorides to produce aminopyrazoles, which are important in the development of new pharmaceuticals (Dawood, Alsenoussi, & Ibrahim, 2011).

Anti-inflammatory and Antipyretic Properties

Fayed, Bayoumi, Saleh, Ezz Al-Arab, and Ammar (2021) reported the synthesis of 2-(1H)-pyridone molecules bearing a 4-hydroxyphenyl moiety, derived from 2-cyano-N-(4-hydroxyphenyl)acetamide. These molecules exhibited significant anti-inflammatory and antipyretic properties, making them valuable for pharmacological studies (Fayed et al., 2021).

Insecticidal Assessment

Research by Fadda, Salam, Tawfik, Anwar, and Etman (2017) utilized 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, a derivative, to synthesize various heterocycles with potential as insecticidal agents against the cotton leafworm. This highlights the compound's utility in agricultural and pest control research (Fadda et al., 2017).

Antimicrobial Activity

Studies have also focused on the antimicrobial potential of derivatives of 2-cyano-N-(pyridin-4-ylmethyl)acetamide. Bondock, Rabie, Etman, and Fadda (2008) synthesized new heterocycles incorporating this compound and evaluated their efficacy as antimicrobial agents, demonstrating the compound's significance in the development of new antimicrobials (Bondock, Rabie, Etman, & Fadda, 2008).

Safety And Hazards

The safety information for 2-cyano-N-(pyridin-4-ylmethyl)acetamide indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

2-cyano-N-(pyridin-4-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-4-1-9(13)12-7-8-2-5-11-6-3-8/h2-3,5-6H,1,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPRFCGKSGKRCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50308043 | |

| Record name | 2-cyano-N-(pyridin-4-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-(pyridin-4-ylmethyl)acetamide | |

CAS RN |

15029-28-4 | |

| Record name | 15029-28-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyano-N-(pyridin-4-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Benzylamino)phenyl]methanol](/img/structure/B1267176.png)

![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B1267178.png)

![3-Bromodibenzo[b,d]furan](/img/structure/B1267186.png)